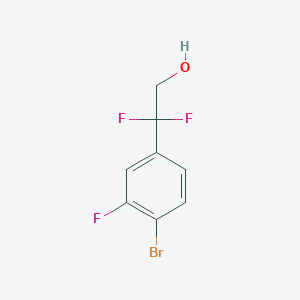
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C8H6BrF3O It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzene with difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding fluorophenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethanone.
Reduction: Formation of 2-(3-Fluorophenyl)-2,2-difluoroethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological macromolecules. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the difluoroethanol moiety.
1-Bromo-4-fluorobenzene: Contains a bromine and fluorine atom but lacks the hydroxyl group.
Methyl 2-(4-bromo-3-fluorophenyl)acetate: Contains a similar aromatic ring but with different functional groups.
Uniqueness
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
HDGXPRJZVNAKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


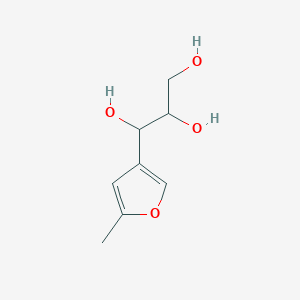
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
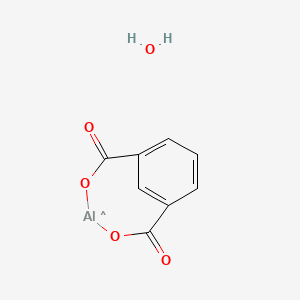
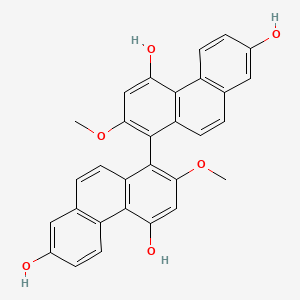
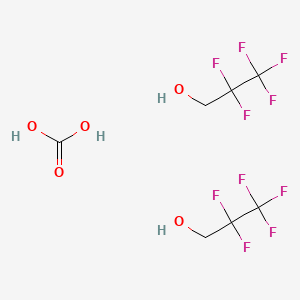


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
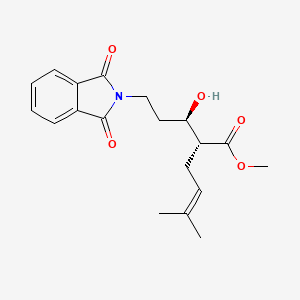
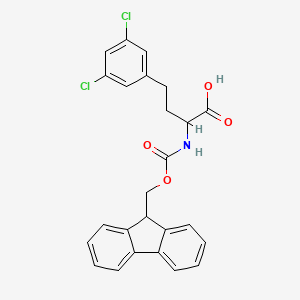
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
